Enhanced β1-Adrenoceptor Binding Affinity vs. Bopindolol
In a direct comparative study using COS-7 cell membranes transiently expressing human β1-adrenoceptors, 18-502 demonstrated a pKi of 9.38 ± 0.31, which is significantly higher than that of the parent prodrug bopindolol (7.44 ± 0.12) and other clinically relevant beta-blockers like pindolol (8.17 ± 0.15) and propranolol (9.02 ± 0.04) [1]. Its affinity was nearly two orders of magnitude greater than bopindolol's.
| Evidence Dimension | Binding affinity (pKi) for β1-adrenoceptor |
|---|---|
| Target Compound Data | pKi = 9.38 ± 0.31 |
| Comparator Or Baseline | Bopindolol: pKi = 7.44 ± 0.12; Pindolol: pKi = 8.17 ± 0.15; Propranolol: pKi = 9.02 ± 0.04 |
| Quantified Difference | Δ pKi = +1.94 (vs. bopindolol); +1.21 (vs. pindolol); +0.36 (vs. propranolol) |
| Conditions | Radioligand binding assay using [3H]CGP-12177 on membranes from COS-7 cells transiently expressing β1-AR subtypes |
Why This Matters
For research requiring selective or potent β1-blockade, this compound offers a more effective tool than its prodrug or standard comparators, allowing for lower experimental concentrations.
- [1] Nakamura T, Suzuki A, Ohnuki T, Hattori K, Watanabe K, Kurose H, Nagao T, Nagatomo T. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1-and beta-2-adrenoceptors using a radioligand-binding assay method. Pharmacology. 2000;61(1):6-10. View Source
